molecular formula C16H23N3O8 B2910276 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate CAS No. 1351597-84-6

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate

Cat. No. B2910276
CAS RN: 1351597-84-6
M. Wt: 385.373
InChI Key: YSLYGLAFTLBGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate, also known as FE-PEP, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate exerts its effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as JAK2 and STAT3, which are involved in cell proliferation and survival. Additionally, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammation and immune response.
Biochemical and Physiological Effects
4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has several advantages for lab experiments, including its high purity and stability, as well as its ability to target specific signaling pathways. However, one limitation of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate is its relatively high cost compared to other small molecule inhibitors. Additionally, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate in preclinical and clinical trials. Finally, research on the pharmacokinetics and pharmacodynamics of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate may help to optimize its dosing and administration for therapeutic use.
In conclusion, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied. Further research is needed to fully understand the therapeutic potential of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate, followed by the addition of piperazine and methoxyethylamine. The resulting compound is then treated with oxalic acid to form the oxalate salt of 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4-[2-(furan-2-yl)-2-oxoethyl]-N-(2-methoxyethyl)piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4.C2H2O4/c1-20-10-4-15-14(19)17-7-5-16(6-8-17)11-12(18)13-3-2-9-21-13;3-1(4)2(5)6/h2-3,9H,4-8,10-11H2,1H3,(H,15,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLYGLAFTLBGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.